Meta-Nitro Substitution Confers Higher Computed Lipophilicity than Para-Nitro Isomer
The 3-nitro (meta) isomer exhibits a computed LogP of 4.61, compared to 4.2 for the 4-nitro (para) isomer N-benzoyl-4-nitro-N-phenylbenzamide (CAS 61582-59-0) [1]. This ΔLogP of +0.41 represents a ~2.6-fold difference in predicted octanol–water partition coefficient. The polar surface area (PSA) is essentially identical at 83.2 Ų for both isomers [1], indicating that the lipophilicity difference arises from the electronic distribution effect of nitro position rather than overall polarity. Compared to the non-nitro parent scaffold N-benzoyl-N-phenylbenzamide (CAS 3027-01-8), the addition of the meta-nitro group significantly increases PSA from a lower baseline while modulating LogP, providing a distinct physicochemical profile unattainable by the unsubstituted parent .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.61 (PSA = 83.20 Ų) |
| Comparator Or Baseline | 4-nitro isomer (CAS 61582-59-0): LogP = 4.2 (PSA = 83.2 Ų); Non-nitro parent (CAS 3027-01-8): molecular formula C₂₀H₁₅NO₂, MW 301.34, lacks nitro group entirely |
| Quantified Difference | ΔLogP = +0.41 vs. 4-nitro isomer (~2.6× partition coefficient); nitro group adds –NO₂ functionality absent in parent scaffold |
| Conditions | Data derived from computational prediction algorithms on Chemsrc and Molaid platforms; experimental LogP values are not available in the open literature for these specific compounds |
Why This Matters
Higher LogP for the 3-nitro isomer predicts greater membrane permeability and altered pharmacokinetic distribution compared to the 4-nitro isomer, which is critical when selecting a specific nitro-substituted benzamide for medicinal chemistry or agrochemical lead optimization programs.
- [1] Molaid. N-苯甲酰基-4-硝基-N-苯基苯甲酰胺 | 61582-59-0 (LogP: 4.2; 拓扑面积: 83.2). https://www.molaid.com (accessed 2026-05-13). View Source
